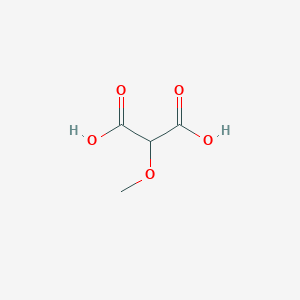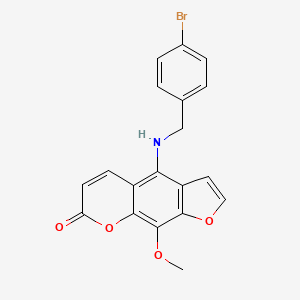
Anticancer agent 78
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 78 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a valuable candidate for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 78 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and reduce costs.
化学反応の分析
Types of Reactions: Anticancer agent 78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications.
科学的研究の応用
Anticancer agent 78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of anticancer agent 78 involves the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound targets molecular pathways such as the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell growth. Additionally, this compound has been shown to interfere with DNA replication and repair, further contributing to its anticancer effects.
類似化合物との比較
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar anticancer properties.
Glasdegib: Targets the same pathway and is used in the treatment of certain cancers.
Uniqueness of Anticancer Agent 78: this compound stands out due to its unique molecular structure and multi-targeted approach. Unlike other compounds that target a single pathway, this compound affects multiple signaling pathways, making it a more versatile and potentially more effective anticancer agent.
特性
分子式 |
C19H14BrNO4 |
|---|---|
分子量 |
400.2 g/mol |
IUPAC名 |
4-[(4-bromophenyl)methylamino]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H14BrNO4/c1-23-19-17-14(8-9-24-17)16(13-6-7-15(22)25-18(13)19)21-10-11-2-4-12(20)5-3-11/h2-9,21H,10H2,1H3 |
InChIキー |
GNWOYWXMVGZZHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C3=C1OC=C3)NCC4=CC=C(C=C4)Br)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
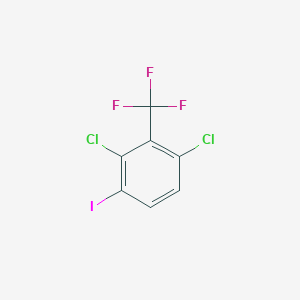

![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
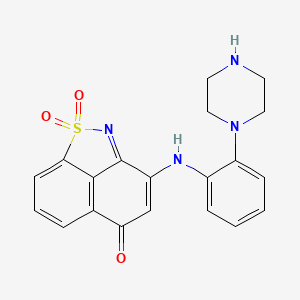
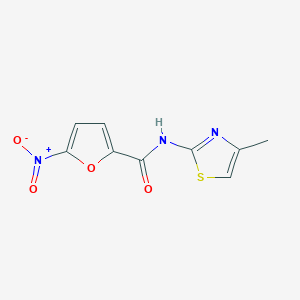
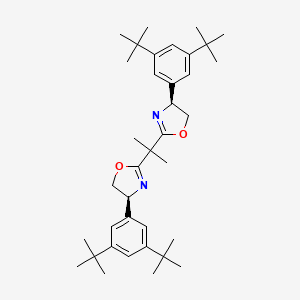
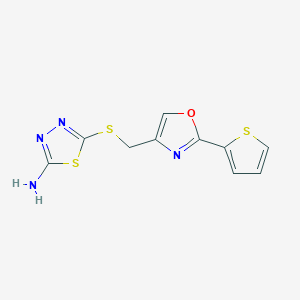

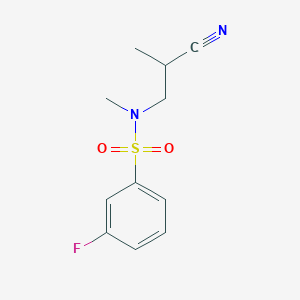

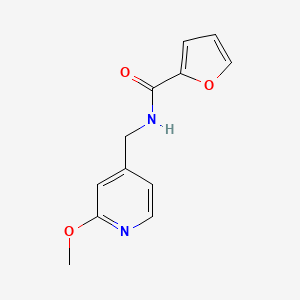
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
